molecular formula C17H8Br2F3NO3 B4308393 6,8-dibromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

6,8-dibromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B4308393
M. Wt: 491.1 g/mol
InChI Key: OBDLXKIVCBPVOR-UHFFFAOYSA-N
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Description

6,8-dibromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features bromine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a chromene precursor followed by the introduction of the trifluoromethylphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to reduce the carbonyl group.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted chromene derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and inflammation.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    6,8-dibromo-2-oxo-2H-chromene-3-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activities.

    2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide: Lacks the bromine atoms, which can affect its reactivity and binding properties.

    6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide: Contains only one bromine atom, which may influence its chemical and biological behavior.

Uniqueness

The presence of both bromine and trifluoromethyl groups in 6,8-dibromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide makes it unique compared to other similar compounds. These groups can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6,8-dibromo-2-oxo-N-[2-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Br2F3NO3/c18-9-5-8-6-10(16(25)26-14(8)12(19)7-9)15(24)23-13-4-2-1-3-11(13)17(20,21)22/h1-7H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDLXKIVCBPVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Br2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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